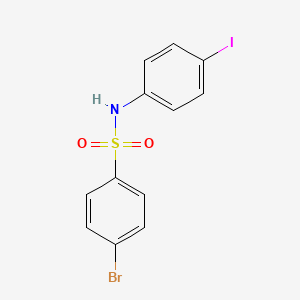

4-bromo-N-(4-iodophenyl)benzenesulfonamide

Description

4-Bromo-N-(4-iodophenyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by a brominated benzene ring linked via a sulfonamide group to a 4-iodophenyl substituent. The presence of bromine and iodine introduces steric bulk and polarizability, influencing molecular conformation, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

4-bromo-N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrINO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGNHNGTPIRCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-iodophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-iodoaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-iodophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are employed depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, biaryl compounds, and modified sulfonamide derivatives .

Scientific Research Applications

4-bromo-N-(4-iodophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Geometry and Conformation

Table 1: Dihedral Angles and Substituent Effects in Selected Sulfonamides

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Hydrogen-Bonding Networks in Sulfonamide Derivatives

Key Observations :

- Sulfonamides with alkylcarbamoyl groups (e.g., propylcarbamoyl) form robust N—H⋯O hydrogen-bonded chains, critical for stabilizing crystal lattices .

- Halogen substituents (e.g., F, Br, I) participate in secondary interactions. For instance, the fluoro derivative exhibits F⋯F contacts, while iodine’s polarizability may enable I⋯O/N halogen bonding in the target compound .

Substituent Effects on Physicochemical Properties

Table 3: Substituent Influence on Solubility and Reactivity

Key Observations :

Comparison with Target Compound :

- The 4-iodophenyl group may improve receptor binding affinity in therapeutic applications due to halogen bonding. However, its larger size could reduce bioavailability compared to smaller halogens like fluorine.

Biological Activity

4-Bromo-N-(4-iodophenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy and applications.

Synthesis

The synthesis of 4-bromo-N-(4-iodophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-iodoaniline under basic conditions, often using triethylamine or sodium hydroxide as a base. The product is purified through recrystallization or column chromatography, ensuring high yields and purity.

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-N-(4-iodophenyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have been shown to inhibit bacterial growth effectively. In a study evaluating various benzenesulfonamide derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study on ureido-bearing benzenesulfonamides reported promising antiproliferative effects in cancer cells, with potential applications in combination therapies for pancreatic ductal adenocarcinoma . The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors, leading to reduced tumor growth and enhanced efficacy when used alongside conventional chemotherapy agents .

The biological activity of 4-bromo-N-(4-iodophenyl)benzenesulfonamide is attributed to its interaction with specific molecular targets. It may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in tumor progression.

- Cellular Pathway Modulation : The compound influences various biochemical pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzenesulfonamides showed significant inhibition against both gram-positive and gram-negative bacteria, with varying degrees of potency based on structural modifications .

- Anticancer Properties : In vivo studies indicated that certain benzenesulfonamide derivatives could significantly reduce tumor volume in animal models when administered in conjunction with standard chemotherapy drugs .

- Pharmacokinetics : Research utilizing multi-spectroscopic techniques revealed that the compound interacts favorably with human serum albumin (HSA), suggesting a moderate to strong binding affinity that could enhance its therapeutic efficacy by prolonging circulation time in the bloodstream .

Comparative Analysis

To better understand the unique properties of 4-bromo-N-(4-iodophenyl)benzenesulfonamide, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC mg/mL) | Anticancer Activity |

|---|---|---|---|

| 4-Bromo-N-(4-iodophenyl)benzenesulfonamide | Structure | 6.72 (E. coli), 6.63 (S. aureus) | Promising (CA IX inhibitor) |

| Ureido-bearing benzenesulfonamide | Structure | Not specified | Effective against pancreatic cancer |

| 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine | Structure | Not specified | Moderate potency against various cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.